5'-desoxirribonucleósidos

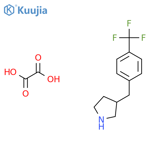

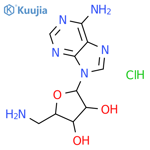

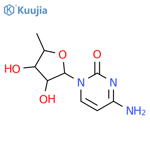

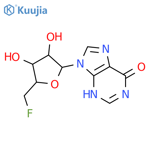

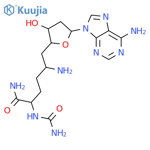

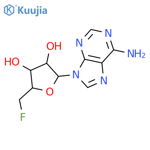

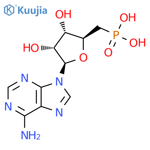

5'-(Deoxy)ribonucleosides are monomers of DNA and are essential components in the synthesis of nucleic acids. These compounds consist of a sugar (2-deoxyribose) linked to one of the four nitrogenous bases: adenine, cytosine, guanine, or thymine. In biological systems, 5'-(deoxy)ribonucleosides play a crucial role in DNA replication and repair processes.

Structurally, these molecules feature an exocyclic amino group and an exocyclic hydroxyl group at the 5' position of the ribose sugar, which is why they are termed 5'-derivatives. The 5'-(deoxy)ribonucleosides are widely used in pharmaceuticals for the treatment of various diseases, including viral infections such as HIV and herpes simplex virus. Additionally, these compounds have applications in gene therapy and genetic research due to their ability to serve as templates or building blocks in DNA synthesis.

In synthetic chemistry, 5'-(deoxy)ribonucleosides can be prepared through various methods, including condensation reactions between the appropriate sugar and base components. These techniques often involve protecting groups to control reactivity and ensure the correct formation of the final product.

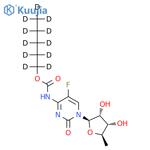

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

CAPECITABINE-D11 | 1132662-08-8 | C15H22FN3O6 |

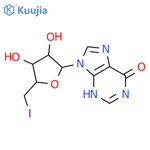

|

9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3h-purin-6-one | 18945-36-3 | C10H11IN4O4 |

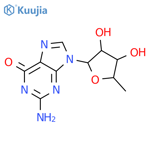

|

2-amino-9-(5-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one | 5151-99-5 | C10H13N5O4 |

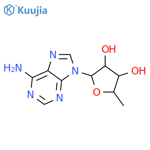

|

| 55670-08-1 | C10H13N5O3 |

|

5'-Amino-5'-deoxyadenosine hydrochloride | 4137-54-6 | C10H15ClN6O3 |

|

Cytidine, 5'-deoxy- | 55732-41-7 | C9H13N3O4 |

|

| 81944-79-8 | C10H11FN4O4 |

|

5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name) | 67349-38-6 | C16H25N9O5 |

|

5'-deoxy-5'-fluoroadenosine | 731-98-6 | C10H12FN5O3 |

|

Adenosine, 5'-deoxy-5'-phosphono- | 15106-26-0 | C10H14N5O6P |

Literatura relevante

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

Proveedores recomendados

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados